N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of enaminones with hydrazines in the presence of a catalyst such as iodine . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and substituted pyrazole derivatives. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:
- 1,3-dimethyl-5-amino-pyrazole
- 1,4-dimethyl-3-isobutyl-pyrazole
- 1,4-dimethyl-5-phenyl-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group and the methyl groups at specific positions on the pyrazole ring can affect the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-8(3)6-11-12(9)4;/h6-7,10H,5H2,1-4H3;1H |
InChI Key |
DPSFLIVDCWYUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC(C)C.Cl |
Origin of Product |
United States |
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